C3a 70-77 acetate is a peptide derived from the complement component C3a, which plays a significant role in the immune response. This specific peptide fragment is known for its biological activity and specificity, particularly in mediating inflammatory responses. The C3a peptide is cleaved enzymatically from the C3 protein during activation, and the C3a 70-77 variant has been studied for its potential therapeutic applications.
C3a is generated from the complement system, which is part of the innate immune response. The complement system consists of a series of proteins that help antibodies and phagocytic cells clear pathogens from an organism. The peptide C3a 70-77 is synthesized from human C3a by enzymatic cleavage, specifically removing the first 69 amino acids, resulting in a nonapeptide that retains significant biological activity .
C3a 70-77 acetate falls under the classification of bioactive peptides. It is categorized as an anaphylatoxin, which are small peptides that can induce inflammation and activate immune cells. This peptide is particularly important in studies related to immunology and inflammation due to its role in modulating immune responses.
The synthesis of C3a 70-77 acetate can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
C3a 70-77 acetate has a specific amino acid sequence that contributes to its biological activity. The sequence consists of nine amino acids, which can be denoted as follows:
The molecular weight of C3a 70-77 acetate is approximately 1,013 Da, and it exhibits characteristics typical of peptides, including specific functional groups that influence its reactivity and interaction with biological systems.
C3a 70-77 acetate participates in various biochemical reactions, primarily involving interactions with cellular receptors that mediate inflammatory responses.
Technical Details:
The mechanism of action for C3a 70-77 acetate involves binding to its receptor on target cells, which triggers downstream signaling pathways that result in physiological responses such as inflammation.
Upon binding to the C3a receptor, G-protein coupled receptor signaling pathways are activated, leading to increased intracellular calcium levels and subsequent activation of various kinases involved in inflammatory processes .
C3a 70-77 acetate exists as a white powder or crystalline solid when lyophilized. It is soluble in water and exhibits stability under controlled conditions.
The chemical properties include:
Relevant data indicate that the peptide maintains its integrity under physiological conditions but should be handled with care to avoid degradation.
C3a 70-77 acetate has several scientific uses:
Solid-phase peptide synthesis (SPPS) enables precise assembly of the C3a (70-77) octapeptide (sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) through sequential Fmoc/tBu chemistry. The process employs aminomethyl-functionalized polystyrene resins, where Fmoc-Arg(Pbf)-OH serves as the C-terminal anchor residue. Coupling reactions utilize O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >99.5% efficiency per cycle as monitored by ninhydrin tests. Critical to preserving the bioactive conformation is the incorporation of pseudoproline dipeptides (e.g., Ser-His) to minimize chain aggregation during elongation [7].
Following chain assembly, cleavage from the resin employs trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) for 3 hours. Subsequent purification involves reversed-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA modifier), yielding >95% purity confirmed by analytical HPLC and mass spectrometry. The acetate counterion is introduced via ion exchange during final lyophilization, replacing residual TFA salts to enhance biocompatibility. This process yields C3a (70-77) acetate with improved solubility profiles in physiological buffers (e.g., PBS) compared to TFA salts [7] [10].
Table 1: Key SPPS Parameters for C3a (70-77) Acetate
| Synthesis Parameter | Specification | Functional Significance |
|---|---|---|
| Resin Type | Fmoc-Rink Amide MBHA | Enables C-terminal amidation if required |
| Coupling Reagent | HBTU/HOBt/DIEA (4:4:8 equiv.) | Minimizes racemization at His72/Leu73 |
| Pseudoproline Dipeptide | Fmoc-Ser(tBu)-His(Trp)-OH | Reduces β-sheet aggregation during synthesis |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Preserves Trp indole ring integrity |
| Final Counterion Exchange | Acetic acid (0.5 M in water) | Enhances solubility and reduces cytotoxicity |
The L-configuration of residues 73–77 (Leu-Gly-Leu-Ala-Arg) is indispensable for C3a receptor (C3aR1) activation. Substitution of L-Leu73 or L-Leu75 with D-enantiomers reduces bioactivity by >95% in guinea pig ileum contraction assays, confirming stereospecific recognition [3]. Molecular dynamics simulations reveal that L-Leu73 and L-Leu75 engage hydrophobic subpockets in C3aR1’s transmembrane domain, while L-Arg77 forms a salt bridge with Glu199 on the receptor’s second extracellular loop. This interaction triggers Gαi signaling and β-arrestin recruitment [4] [7].
Notably, L-His72 stabilizes the bioactive conformation via an intramolecular hydrogen bond with L-Ala76, positioning the C-terminal pentapeptide for optimal receptor docking. Mutagenesis studies demonstrate that D-His72 analogues exhibit <2% of native peptide activity in leukocyte migration inhibition assays [2] [6]. Consequently, SPPS protocols implement 0.1 M 2,6-lutidine in DMF during His72 coupling to prevent base-mediated epimerization, ensuring >99.9% enantiomeric purity [7].
Table 2: Impact of Stereochemistry on C3a (70-77) Bioactivity
| Residue Position | Native Configuration | D-Isomer Substitution Effect | Receptor Interaction Mechanism |
|---|---|---|---|
| His72 | L | 98% activity loss | Disrupts intramolecular H-bond with Ala76 |
| Leu73 | L | Complete activity loss | Eliminates hydrophobic packing in C3aR1 Pocket 1 |
| Leu75 | L | 95% activity loss | Disrupts hydrophobic anchoring in C3aR1 Pocket 2 |
| Arg77 | L | Undetectable signaling | Prevents salt bridge formation with Glu199 |
N-terminal acetylation of C3a (70-77) (e.g., Ac-Ala70-Ser-His-Leu-Gly-Leu-Ala-Arg) significantly enhances aqueous solubility (up to 100 mg/mL in water vs. 50 mg/mL for non-acetylated peptide) and prolongs plasma half-life (t₁/₂ = 45 min vs. 12 min) in rodent models. This modification neutralizes the N-terminal charge, reducing aggregation propensity and shielding against aminopeptidase cleavage. Comparative studies show acetylated analogues retain 100% of the native peptide’s immunosuppressive activity at 10⁻⁸ M concentrations in human lymphocyte inhibition assays [6] [7].
Alternative acylations with ε-aminohexanoic acid or fluorenylmethoxycarbonyl (Fmoc) groups further optimize pharmacokinetics. Fmoc-acetylated C3a (70-77) exhibits 6-fold higher activity than native C3a in β-arrestin recruitment assays due to enhanced receptor residence time. This is attributed to π-stacking between the Fmoc group and Phe257 in C3aR1’s extracellular domain [8]. Lyophilization stability is also improved: acetylated derivatives show <5% decomposition after 12 months at -20°C, versus 20–30% for non-acetylated peptides, confirmed by HPLC and circular dichroism spectroscopy [7].
Table 3: Solubility and Stability Profiles of Modified C3a (70-77) Analogues
| Modification Type | Solubility in PBS (mg/mL) | Plasma t₁/₂ (min) | Bioactivity Retention (%) | Stability (12 mo, -20°C) |
|---|---|---|---|---|
| None (free N-terminus) | 50 | 12 ± 2 | 100 | 70–80% intact |
| Acetylation | 100 | 45 ± 5 | 100 | >95% intact |
| ε-Aminohexanoylation | 85 | 68 ± 7 | 92 | 90% intact |
| Fmoc acetylation | 75 | 120 ± 15 | 600* | 85% intact |
*Refers to relative activity compared to native peptide.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2